3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal
Overview
Description
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic intermediate used in the preparation of estetrol derivatives. It is characterized by its molecular formula C27H30O3 and a molecular weight of 402.53 . This compound is primarily utilized in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves several steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Benzylation: The hydroxyl group at the 3-position of estrone is protected by benzylation, forming 3-O-Benzyl Estrone.
Dehydrogenation: The 15,16 positions of the estrone ring are dehydrogenated to introduce a double bond, resulting in 3-O-Benzyl 15,16-Dehydro Estrone.
Ketal Formation: The final step involves the formation of a monoethylene ketal at the 17-position, yielding this compound.
Chemical Reactions Analysis
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the double bond at the 15,16 positions or to reduce the ketal group.
Substitution: The benzyl group at the 3-position can be substituted with other protecting groups or functional groups.
Hydrolysis: The ketal group can be hydrolyzed under acidic conditions to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of estetrol derivatives and other estrogen-related compounds.
Biology: Researchers use this compound to study the biological activity and metabolism of estrogen derivatives.
Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. Upon hydrolysis of the ketal group, the resulting compound can bind to estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating gene expression and cellular functions .
Comparison with Similar Compounds
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal can be compared with other estrogen derivatives, such as:
Estrone: A naturally occurring estrogen with a similar structure but lacking the benzyl and ketal groups.
Estetrol: A synthetic estrogen with four hydroxyl groups, used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in its ethynyl group at the 17-position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIINGMJTPRWBF-XPGKHFPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738680 | |
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534572-67-3 | |
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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